4-[(3-Methoxyphenyl)methyl]piperidin-4-ol
Description
4-[(3-Methoxyphenyl)methyl]piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 3-methoxyphenylmethyl substituent. Its molecular formula is C₁₃H₁₉NO₂, and it is commonly utilized as a hydrochloride salt to enhance solubility and stability . The compound’s structure enables diverse interactions with biological targets, including hydrogen bonding (via the hydroxyl group) and hydrophobic/π-π stacking (via the aromatic ring). It has been investigated in the context of dopamine receptor modulation and antiparasitic drug discovery .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C13H19NO2/c1-16-12-4-2-3-11(9-12)10-13(15)5-7-14-8-6-13/h2-4,9,14-15H,5-8,10H2,1H3 |
InChI Key |
HXNKGHJXINBQKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCNCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxyphenyl)methyl]piperidin-4-ol typically involves the reaction of 3-methoxybenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methoxyphenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Based on the search results, "4-(3-methoxyphenyl)piperidin-4-ol hydrochloride" has several applications in scientific research, chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry
- It serves as an intermediate in synthesizing more complex molecules.
- It is employed in studying reaction mechanisms and the creation of new synthetic methodologies.
Biology
- This compound helps researchers study interactions between small molecules and biological targets.
- It is used in the development of new drugs and therapeutic agents.
Medicine
- The compound is investigated for its potential pharmacological properties.
- Researchers study its effects on various biological pathways and its potential use in treating certain medical conditions.
- A study identified a related compound, (3R,4S)-9d , with a new scaffold as a potent analgesic . It elicited its analgesic effect via the active metabolite (3 R,4 S)-10a .
Industry
- It is used to produce pharmaceuticals and other fine chemicals.
- It is also used to develop new materials and chemical processes.
Chemical Reactions Analysis
4-(3-methoxyphenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions:
- Oxidation The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction It can be reduced to form secondary amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
- Substitution The methoxy group can be substituted with other functional groups under appropriate conditions. Reagents like halogens or nucleophiles are used for substitution reactions.
Mechanism of Action
The mechanism of action of 4-[(3-Methoxyphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The piperidin-4-ol scaffold is highly versatile, with modifications to the aromatic substituents significantly altering physicochemical and biological properties. Key comparisons include:
Key Observations :
- Aromatic Substituents : The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with halogenated (e.g., 4-iodophenyl in 7.15) or methylated (e.g., LAS_52160953) analogs, which enhance lipophilicity and target binding .
- Salt Forms : Hydrochloride (target compound) and oxalate salts () improve solubility but differ in melting points and crystallinity .
Dopamine Receptor Affinity
- The target compound shares structural motifs with indole-based D2 receptor antagonists (e.g., haloperidol analogs). However, replacing the indole ring with a 3-methoxyphenyl group reduces D2/D3 selectivity compared to compounds like 6 and 7 (), which exhibit high affinity (Kᵢ < 10 nM) due to indole’s planar geometry .
- Functional Activity : Unlike classical antagonists, the target compound’s methoxy group may introduce partial agonism, though this requires validation .
Anti-Cancer and Antiparasitic Activity
- Piperidin-4-one derivatives () with chloro and methyl substituents show apoptosis induction in hematological cancers, whereas the target compound’s hydroxyl group may favor different binding modes (e.g., hydrogen bonding with kinase targets) .
- In antiparasitic docking studies (), analogs with trimethylphenoxymethyl groups (e.g., LAS_52160953) form stable hydrogen bonds with TgAPN2 residues (e.g., Tyr914), suggesting the target compound’s 3-methoxyphenyl group could engage similar interactions but with reduced potency .
Molecular Docking and Computational Insights
- Hydrogen Bonding : The hydroxyl group in piperidin-4-ol is critical for interactions with residues like Asp920 () or p53 (). Substituents influence binding depth; for example, 3-methoxyphenyl may occupy hydrophobic pockets less effectively than indole rings .
- ADMET Profiles : Piperidine derivatives generally exhibit favorable drug-likeness, but methoxy groups may increase metabolic stability compared to halogenated analogs .
Biological Activity
4-[(3-Methoxyphenyl)methyl]piperidin-4-ol, also known as a piperidine derivative, has garnered attention for its potential biological activities. This compound features a piperidine ring substituted with a 3-methoxyphenyl group and a hydroxyl group, contributing to its pharmacological profile. The following sections will detail its biological activities, synthesis methods, and relevant case studies.
Analgesic Properties
Recent studies have highlighted the analgesic potential of piperidine derivatives. For instance, a compound structurally related to this compound exhibited significant analgesic effects in animal models. The effective dose (ED50) was reported at 0.54 mg/kg in hot plate tests and 0.021 mg/kg in antiwrithing tests, indicating its potency in pain management . The mechanism of action involves activation of the μ-opioid receptor (MOR), suggesting that similar piperidine derivatives may share this analgesic pathway.
Anti-inflammatory Activity
Piperidine derivatives are also recognized for their anti-inflammatory properties. Research indicates that compounds with similar scaffolds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests that this compound may possess similar effects, warranting further investigation into its anti-inflammatory mechanisms.
Antimicrobial and Antioxidant Effects
The piperidine structure is associated with diverse biological activities, including antimicrobial and antioxidant effects. Various studies have demonstrated that piperidine derivatives can exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents . Additionally, their antioxidant capabilities help mitigate oxidative stress-related damage, which is vital for maintaining cellular health.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the methoxy group on the phenyl ring is believed to enhance lipophilicity and improve receptor binding affinity. This modification may also influence the compound's pharmacokinetic properties, such as absorption and distribution .
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| SMILES | COC1=CC=CC(=C1)CC2(CCNCC2)O |
| InChI | InChI=1S/C13H19NO2/c1-16... |
| Predicted Collision Cross Section (Ų) | 152.5 (for [M+H]+) |
Case Study 1: Analgesic Efficacy
A study focused on the analgesic efficacy of a related piperidine derivative demonstrated its ability to modulate pain pathways effectively. The research employed both hot plate and acetic acid-induced writhing tests to evaluate pain relief, confirming that the compound acted through opioid receptor pathways .
Case Study 2: Anti-inflammatory Mechanisms
In another case study, researchers investigated the anti-inflammatory effects of piperidine derivatives in a model of acute inflammation. Results indicated significant reductions in edema and inflammatory markers when treated with compounds similar to this compound. These findings suggest potential therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(3-Methoxyphenyl)methyl]piperidin-4-ol, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, piperidin-4-ol derivatives are often prepared by reacting substituted benzyl halides with piperidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Evidence from analogous compounds shows yields ranging from 48% to 87%, depending on substituent reactivity and purification methods (e.g., recrystallization vs. column chromatography) .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., ethanol for recrystallization) to enhance purity.
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology : Use ¹H/¹³C NMR to verify the methoxy group (δ ~3.8 ppm for OCH₃) and piperidine ring protons (δ 1.5–3.5 ppm). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 262.18). X-ray crystallography (using SHELX software ) may resolve stereochemistry if crystalline forms are obtained .
- Data Interpretation : Compare NMR shifts with structurally similar compounds, such as 4-(4-iodophenyl)-4-hydroxypiperidine derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Guidelines : Wear PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 2/2A). Work in a fume hood to avoid inhalation of fine powders. Store in airtight containers away from oxidizers .
- Emergency Measures : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?
- Case Study : In dopamine receptor antagonist studies, substituent position (e.g., 3-methoxy vs. 4-methoxy) drastically alters binding affinity. For example, 1-((5-methoxyindol-3-yl)methyl)piperidin-4-ol showed 87% yield but lower activity than 7-azaindole analogs .
- Approach : Perform dose-response assays and molecular docking simulations to correlate structural features (e.g., methoxy group orientation) with biological activity. Validate using knockout cell models.
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Methodology : Introduce electron-withdrawing groups (e.g., fluoro substituents) on the phenyl ring to reduce CYP450-mediated oxidation. Compare pharmacokinetic profiles in rodent models using LC-MS/MS.
- Evidence : Fluorinated piperidine derivatives (e.g., 4-(4-fluorophenyl)piperidin-4-ol) exhibit enhanced plasma half-lives in vivo .
Q. How does the crystalline form of this compound impact its solubility and bioavailability?
- Techniques : Screen polymorphs via solvent evaporation or slurry methods. Characterize using PXRD and DSC. For example, (3R,4R)-configured piperidin-4-ol crystals showed improved aqueous solubility in cancer drug candidates .
- Optimization : Co-crystallization with succinic acid or other co-formers may enhance dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
